ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
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Description
Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Pyrazolo-Benzodiazepines : Ethyl 3(5)-formylpyrazole-5(3)-carboxylate is utilized as a starting material for synthesizing pyrazolo[5,1-c][1,4]benzodiazepines. These compounds are aza analogs of the antitumor antibiotic antramycin (Melani, Cecchi, & Filacchioni, 1984).
Synthesis of Anticancer Compounds : Ethyl 1-aryl-4-(2-bromoacetyl)-5-methyl-1H-pyrazolocarboxylates are used to synthesize anticancer compounds like 2-Aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepines and others, exhibiting moderate activity against cancer cells (Chaban et al., 2020).
Synthesis of Azulene Derivatives : Ethyl 1,2-diaminoazulene-3-carboxylate reactions lead to azulene derivatives condensed with nitrogen-containing heterocycles, such as imidazole, triazole, and pyrazine rings (Nozoe, Asao, & Kobayashi, 1973).
Medicinal Chemistry and Anticancer Research
- Aminoethanol Derivatives Against Lung Cancer : Novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives with potential anticancer activity against lung cancer cells have been developed (Shen et al., 2012).
Miscellaneous Applications
Synthesis of Complexes with Transition Metal Ions : Ethyl-5(3)-methylpyrazole-3(5)-carboxylate derivatives are used for coordination with transition metal ions, leading to the formation of complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011).
Synthesis of Crown Ether Analogues : Mono-o-azidobenzoyl derivatives of glycols undergo photolysis, yielding compounds like 2-methoxy-3H-azepine-3-carboxylates, which have applications in synthesizing crown ether analogues (Azadi-Ardakani et al., 1985).
Colorimetric Chemosensors for Metal Ions : Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) is used as a colorimetric chemosensor for metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021).
Properties
IUPAC Name |
ethyl 3-(azepan-1-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-3-27-20(24)18-15-22(14-17-11-7-6-10-16(17)2)21-19(18)28(25,26)23-12-8-4-5-9-13-23/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHLIWFIFWGUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCCC2)CC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.